molecular formula C15H21BN2O3 B6182679 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 2411462-03-6

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B6182679
CAS No.: 2411462-03-6
M. Wt: 288.1
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Description

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole: is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves multiple steps, starting with the preparation of the indazole core. One common synthetic route includes the following steps:

  • Boronic Acid Derivative Formation: : The boronic acid derivative is often prepared using a boronic acid esterification reaction.

  • Indazole Synthesis: : The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

  • Methoxylation and Methylation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: : Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Typical reagents include halides, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its boronic acid derivative structure is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other complex organic structures.

Biology

In biological research, this compound can be used as a probe or inhibitor in various biochemical assays. Its ability to interact with specific molecular targets makes it valuable in studying enzyme activities and signaling pathways.

Medicine

In medicinal chemistry, this compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry

In material science, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

  • 2-methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole: is unique due to its specific structural features, such as the presence of the indazole core and the boronic acid derivative. These features make it particularly suitable for certain types of chemical reactions and applications that other similar compounds may not be able to achieve.

Properties

CAS No.

2411462-03-6

Molecular Formula

C15H21BN2O3

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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